molecular formula C20H18N2O5 B2693433 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acrylamide CAS No. 954591-03-8

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acrylamide

Cat. No.: B2693433
CAS No.: 954591-03-8
M. Wt: 366.373
InChI Key: SJFJSNJDYMZSTF-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acrylamide derivative featuring a benzo[d][1,3]dioxole (piperonyl) moiety, a phenyl-substituted oxazolidinone ring, and a conjugated (Z)-configured acrylamide linker. The acrylamide linker introduces rigidity and planar geometry, which may enhance binding affinity to target proteins.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c23-19(9-7-14-6-8-17-18(10-14)26-13-25-17)21-11-16-12-22(20(24)27-16)15-4-2-1-3-5-15/h1-10,16H,11-13H2,(H,21,23)/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFJSNJDYMZSTF-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)/C=C\C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative, which undergoes a series of reactions including halogenation, nucleophilic substitution, and coupling reactions to introduce the oxazolidinone and acrylamide functionalities.

    Halogenation: The benzo[d][1,3]dioxole derivative is halogenated using reagents like bromine or chlorine in the presence of a catalyst.

    Nucleophilic Substitution: The halogenated intermediate reacts with an oxazolidinone derivative under basic conditions to form the desired intermediate.

    Coupling Reaction: The intermediate undergoes a coupling reaction with an acrylamide derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce the acrylamide group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzo[d][1,3]dioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Amine derivatives.

    Substitution: Substituted benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acrylamide exhibit significant antimicrobial properties. For instance, studies involving derivatives of benzo[d][1,3]dioxole have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar attributes due to its structural characteristics .

Anticancer Potential

The compound's structure suggests it may interact with biological pathways involved in cancer progression. Preliminary studies have indicated that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further research is needed to explore the specific pathways influenced by this compound.

Enzyme Inhibition

Compounds containing the benzo[d][1,3]dioxole moiety have been studied for their ability to inhibit specific enzymes associated with bacterial cell wall synthesis, such as Mur ligases (MurD and MurE). This inhibition can lead to antibacterial effects, making such compounds promising candidates for developing new antibiotics .

Drug Design and Development

The unique structural features of this compound make it a valuable scaffold in drug design. Researchers are exploring its potential as a lead compound for synthesizing new drugs targeting various diseases, particularly those resistant to current treatments .

Case Study 1: Antimicrobial Efficacy

In a study published in RSC Advances, derivatives of benzo[d][1,3]dioxole were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml, indicating strong antimicrobial activity .

Case Study 2: Cancer Research

A recent investigation into the anticancer properties of related compounds demonstrated significant cytotoxic effects on breast cancer cell lines. The study highlighted the potential for these compounds to induce apoptosis and inhibit tumor growth in vivo .

Mechanism of Action

The mechanism of action of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets in proteins, while the oxazolidinone ring can form hydrogen bonds with amino acid residues. This dual interaction allows the compound to modulate the activity of its targets, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Features

The compound’s structural uniqueness lies in the combination of three distinct motifs:

  • Benzo[d][1,3]dioxole: Found in compounds like N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio)acetamide (K-16) and N-(Benzo[d][1,3]dioxol-5-yl)-3-(dimethylamino)benzamide (4f) .
  • Oxazolidinone: Present in antimicrobial agents (e.g., linezolid) but absent in most analogs here.
  • (Z)-Acrylamide linker: Similar to (Z)-3-[4-(dimethylamino)phenyl]-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (3012) , though stereochemical and substituent differences exist.

Physicochemical Properties

  • Lipophilicity : The benzo[d][1,3]dioxole and phenyl groups increase logP compared to simpler acrylamides.
  • Solubility: The oxazolidinone’s polar carbonyl group may enhance aqueous solubility relative to purely aromatic analogs.

Research Findings and Limitations

  • Key Advances: Benzo[d][1,3]dioxole-containing acrylamides (e.g., K-16) show potent bioactivity at nanomolar concentrations in plant models . Nickel-catalyzed synthesis (as in 4f) offers high yields for structurally related benzamides .
  • Limitations: No direct data on the target compound’s synthesis, bioactivity, or stability. Stereochemical control (Z vs. E configuration) in acrylamide synthesis is challenging and underreported .

Biological Activity

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acrylamide is a complex organic compound with potential therapeutic applications. Its unique structure combines a benzo[d][1,3]dioxole moiety with an oxazolidinone derivative, suggesting diverse biological activity. This article reviews the current understanding of its biological properties, focusing on its anticancer, antimicrobial, and other pharmacological activities.

  • Molecular Formula : C20_{20}H18_{18}N2_2O5_5
  • Molecular Weight : 366.4 g/mol
  • CAS Number : 954591-03-8

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cancer progression and microbial resistance. The presence of the benzo[d][1,3]dioxole structure may enhance its ability to penetrate biological membranes and interact with intracellular targets.

Anticancer Activity

Recent studies have demonstrated the potential of this compound in inhibiting cancer cell proliferation. Research indicates that compounds with similar structural motifs exhibit significant anti-proliferative effects against various cancer cell lines.

Case Study: Anti-Proliferative Effects

In a study evaluating the anti-proliferative effects of related benzodioxole derivatives, compounds were tested against several cancer cell lines including HeLa (cervical cancer), Molm-13 (leukemia), and 4T1 (breast cancer). The results indicated that derivatives with the benzo[d][1,3]dioxole structure showed varying degrees of inhibition:

CompoundCell LineIC50_{50} (µM)
MAZ2Molm-13< 1
MAZ2HeLa< 1
MAZ24T1< 1
ControlCOS-7> 10

These findings suggest that the compound selectively inhibits cancer cells while having minimal effects on normal cells, which is crucial for therapeutic applications.

Antimicrobial Activity

The antimicrobial properties of benzodioxole derivatives have been explored in various studies. For instance, compounds similar to this compound were assessed for their efficacy against bacterial strains.

Antimicrobial Efficacy

A comparative study on related compounds revealed that:

CompoundTarget BacteriaZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus20
(Z)-CompoundP. aeruginosa12

These results indicate potential for developing new antimicrobial agents based on the structural framework of this compound.

Additional Pharmacological Activities

Beyond anticancer and antimicrobial properties, preliminary research suggests that this compound may also exhibit anti-inflammatory and neuroprotective effects. These activities are attributed to its ability to modulate oxidative stress pathways and inflammatory mediators.

Q & A

Q. What are the common synthetic routes for (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acrylamide?

  • Methodological Answer : The synthesis typically involves condensation and amide coupling steps. A general approach includes:
  • Step 1 : Reacting benzo[d][1,3]dioxol-5-yl acrylate derivatives with activated carbonyl intermediates. For example, chloroform and triethylamine are used as solvents and bases to facilitate acid chloride formation (e.g., via oxalyl chloride and catalytic DMF) .
  • Step 2 : Coupling the intermediate with an oxazolidinone-containing amine. This step often employs biphasic mixtures (e.g., EtOAc/H₂O) with K₂CO₃ to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is used to isolate the final product .

Q. How is the Z-configuration of the acrylamide moiety confirmed experimentally?

  • Methodological Answer :
  • NMR Spectroscopy : The coupling constant (JJ) between the α and β protons of the acrylamide group in 1^1H NMR is critical. For the Z-isomer, JJ values typically range from 10–12 Hz due to restricted rotation (vs. EE-isomers, which show J>12J > 12 Hz) .
  • X-ray Crystallography : Single-crystal analysis using programs like SHELXL (for refinement) and Mercury (for visualization) provides definitive stereochemical assignment. SHELXL is robust for small-molecule refinement, even with twinned data .

Q. What purification methods are effective for isolating the target compound?

  • Methodological Answer :
  • Column Chromatography : Silica gel with gradient elution (e.g., hexane/EtOAc) is standard. For polar by-products, reverse-phase C18 columns with MeOH/H₂O gradients are effective .
  • Recrystallization : Solvent pairs like dichloromethane/hexane or ethanol/water yield high-purity crystals. Monitor via TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the coupling step?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, ultrasonic irradiation in biphasic systems reduces reaction time and improves yield .
  • Catalyst Screening : Test Lewis acids (e.g., Yb(OTf)₃) to enhance coupling efficiency. Avoid protic solvents to prevent oxazolidinone ring opening .

Q. How do discrepancies in pharmacological activity data arise, and how can they be resolved?

  • Methodological Answer :
  • Bioassay Validation : Ensure consistent cell lines (e.g., hippocampal neurons for neurogenesis studies) and control for batch-to-batch compound purity (>95% via HPLC) .
  • Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity assays. Compare with synthetic standards .

Q. What strategies address low yields in the final coupling step?

  • Methodological Answer :
  • Stoichiometry Adjustment : Increase the molar ratio of the oxazolidinone derivative (1.5–2.0 equivalents) to drive the reaction to completion .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields >80% .

Q. How are complex NMR spectra interpreted for structural validation?

  • Methodological Answer :
  • 2D NMR Techniques : Use 1^1H-13^13C HSQC and HMBC to assign quaternary carbons and confirm acrylamide connectivity. For example, HMBC correlations between the oxazolidinone carbonyl and adjacent methylene protons validate the linkage .
  • DEPT-135 : Differentiates CH₃, CH₂, and CH groups, aiding in resolving overlapping signals in aromatic regions .

Q. How can computational docking studies be validated with experimental data?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Compare docking poses with crystal structures (if available) using Mercury to assess binding mode accuracy .
  • SPR/BLI Binding Assays : Validate predicted binding affinities (e.g., KD values) using surface plasmon resonance or bio-layer interferometry .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on compound stability under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Compare with controls stored at -20°C .
  • Mass Spectrometry : Identify degradation products (e.g., hydrolysis of the oxazolidinone ring) to adjust storage protocols (e.g., desiccants, inert atmosphere) .

Methodological Tools & Resources

  • Crystallography : SHELXL (refinement) , Mercury (visualization) .
  • Synthesis Optimization : DoE frameworks , ultrasonic reactors .
  • Analytical Validation : LC-MS , 2D NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.